molecular formula C13H13NO2 B4802563 2-(Naphthalen-1-yloxy)propanamide

2-(Naphthalen-1-yloxy)propanamide

Cat. No.: B4802563
M. Wt: 215.25 g/mol
InChI Key: WYJKJOYWHVMPFL-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)propanamide is a monocarboxylic acid amide that is propanamide substituted by a naphthalen-1-yloxy group at position 2. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)propanamide typically involves the reaction of naphthol with propionyl chloride in the presence of a base to form the naphthalen-1-yloxypropionyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-yloxy)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The primary mechanism of action of 2-(Naphthalen-1-yloxy)propanamide involves the inhibition of cell division. It blocks the G1 and G2 phases of the mitotic cycle and DNA synthesis, thereby reducing the synthesis and activity of plant proteins. This mechanism is particularly effective in its use as a herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-yloxy)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cell division makes it particularly valuable in agricultural applications as a herbicide .

Properties

IUPAC Name

2-naphthalen-1-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJKJOYWHVMPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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